Product packaging for 4-Methylcyclohex-3-ene-1-carboxylic acid(Cat. No.:CAS No. 4342-60-3)

4-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B1661957
CAS No.: 4342-60-3
M. Wt: 140.18 g/mol
InChI Key: OYOQOLNBTPTFEM-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99286. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1661957 4-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 4342-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQOLNBTPTFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-60-3
Record name 3-Cyclohexene-1-carboxylic acid, 4-methyl-
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Record name 4342-60-3
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Record name 4-Methyl-3-cyclohexene-1-carboxylic Acid
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Structural Context and Significance Within Cyclohexene Carboxylic Acids

4-Methylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by a six-membered carbon ring containing a double bond (a cyclohexene (B86901) ring). ontosight.ai Its structure is further defined by a methyl group attached to the fourth carbon atom and a carboxylic acid functional group at the first carbon atom. ontosight.ai This specific arrangement of a cyclohexene backbone with both alkyl and carboxylic acid functionalities provides a molecule with distinct reactivity and stereochemical properties.

The significance of this compound can be appreciated by comparing it with other isomers and related compounds within the cyclohexene carboxylic acid family. The positions of the methyl group and the double bond are crucial in determining the molecule's chemical behavior and its utility in synthesis. For instance, the presence of the double bond in the β,γ-position relative to the carboxyl group influences the electronic properties and reactivity of both functional groups.

Research into amidrazone derivatives has highlighted the role of the cyclohexene moiety in biological activity. nih.gov Studies have shown that compounds incorporating a cyclohex-3-ene-1-carboxylic acid system exhibit notable biological effects. nih.gov The structural framework of this compound, therefore, presents a valuable scaffold for the development of new bioactive molecules. The interplay between the cyclic structure, the double bond, and the carboxylic acid group makes it a subject of interest for chemists exploring structure-activity relationships.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
CAS Number 4342-60-3
IUPAC Name This compound
Melting Point 98.0 to 102.0 °C
Boiling Point 103-104 °C
Density (Predicted) 1.078±0.06 g/cm³

This data is compiled from various chemical databases. nih.govchemicalbook.com

Overview of Research Trajectories and Academic Relevance

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic synthesis integrates the precision of biocatalysis with traditional organic chemistry to produce complex molecules with high selectivity. This approach is particularly valuable for creating chiral compounds.

Enantioselective synthesis is critical when a single enantiomer of a chiral molecule is desired for its specific biological or physical properties. pressbooks.pub While achiral reagents typically yield a racemic mixture (an equal amount of both enantiomers), chiral catalysts can guide a reaction to produce one enantiomer in excess. pressbooks.pub In the context of synthesizing derivatives like this compound, enzymes offer a powerful tool for achieving high enantioselectivity.

The development of chemoenzymatic strategies often combines biocatalytic steps with chemical reactions. For instance, a one-pot cascade involving an ene reductase (ERED) and an imine reductase (IRED) has been used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantiomeric excess (ee), demonstrating the potential for enzymes to create specific stereocenters in a molecule. rsc.org Such biocatalytic methods provide an effective pathway for constructing chiral scaffolds from simple starting materials. rsc.org

The use of microbial fermentation and engineered enzymatic pathways offers a sustainable alternative to traditional chemical synthesis for producing carboxylic acids. nih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli allows for the production of various organic acids from renewable feedstocks. nih.gov

In nature, anaerobic bacteria have evolved pathways to degrade alicyclic compounds like cyclohexane (B81311) carboxylic acid. researchgate.net These pathways typically involve the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic dehydrogenation steps. researchgate.net For instance, the degradation of cyclohexane carboxylic acid in Geobacter metallireducens proceeds through cyclohexanoyl-CoA and its subsequent dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA. researchgate.net The identification of such pathways suggests the potential for harnessing or engineering similar enzymatic systems for the specific production of this compound.

Organocatalytic and Metal-Catalyzed Synthetic Strategies

Both organocatalysis and metal catalysis provide powerful methods for accelerating reactions and controlling selectivity in the synthesis of cyclic compounds.

Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. organic-chemistry.org These catalysts are often less sensitive to air and moisture, readily available, and have lower toxicity compared to many metal-based catalysts. organic-chemistry.org A key strategy in organocatalysis involves the reversible formation of reactive intermediates, such as iminium ions. Chiral secondary amines, for example, can condense with α,β-unsaturated aldehydes to form chiral iminium ions. caltech.eduprinceton.edu This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more reactive in subsequent reactions like the Diels-Alder cycloaddition. caltech.eduprinceton.edu The steric environment of the chiral catalyst blocks one face of the dienophile, leading to a highly enantioselective product. caltech.educore.ac.uk

Metal-catalyzed strategies, particularly those using Lewis acids, have long been employed to promote cycloaddition reactions. Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) accelerate the Diels-Alder reaction by coordinating to the dienophile. ias.ac.in This coordination increases the electron deficiency of the dienophile, lowers its LUMO energy, and enhances its reactivity. ias.ac.in More recently, sustainable and efficient Lewis acid systems based on calcium(II), such as calcium triflate (Ca(OTf)₂), have been explored. ias.ac.in

Table 1: Comparison of Catalytic Strategies in Diels-Alder Reactions
Catalyst TypeExample CatalystMechanism of ActionKey AdvantagesReference
OrganocatalystImidazolidinone derivativesForms a chiral iminium ion intermediate with the dienophile, enabling facial shielding.High enantioselectivity, low toxicity, stable to air and moisture. caltech.educore.ac.uk
Lewis Acid Metal CatalystAluminum Chloride (AlCl₃)Coordinates to the carbonyl of the dienophile, lowering its LUMO energy.Increases reaction rate and can enhance regioselectivity and endo selectivity. ias.ac.in
Sustainable Metal CatalystCalcium Triflate (Ca(OTf)₂)Functions as a Lewis acid to activate the dienophile.More environmentally benign and milder reaction conditions. ias.ac.in

Diels-Alder Cycloaddition Reactions in Compound Synthesis

The Diels-Alder reaction is a cornerstone of synthetic chemistry for forming six-membered rings and is the most direct route for synthesizing the this compound backbone. This reaction is a pericyclic [4+2] cycloaddition involving the interaction of a conjugated diene with a dienophile (an alkene or alkyne). cerritos.edu The synthesis of the target compound is achieved through the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) as the diene and acrylic acid as the dienophile.

When both the diene and dienophile are unsymmetrical, as in the case of isoprene and acrylic acid, the reaction can potentially form multiple constitutional isomers, making regioselectivity a key consideration. masterorganicchemistry.com The substitution pattern on the diene and dienophile governs the outcome. The reaction between a 1-substituted diene and an unsymmetrical dienophile tends to favor the "ortho" (1,2-disubstituted) product, while a 2-substituted diene like isoprene favors the "para" (1,4-disubstituted) product. masterorganicchemistry.com This preference is driven by the alignment of frontier molecular orbitals, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comnih.gov Consequently, the reaction between isoprene and acrylic acid predominantly yields the "para" isomer, this compound, over the "meta" isomer (3-methylcyclohex-3-ene-1-carboxylic acid).

Stereoselectivity in the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. The reaction is known to be stereospecific, meaning the stereochemistry of the reactants is preserved in the product. youtube.com Another important aspect is the preference for the endo versus the exo product. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene ring, is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.

Table 2: Selectivity in the Diels-Alder Synthesis of this compound
Selectivity TypeDescriptionFavored ProductGoverning PrincipleReference
RegioselectivityThe orientation of the diene and dienophile, determining the final substitution pattern."Para" isomer (4-methyl product)Frontier Molecular Orbital (FMO) theory; alignment of the most nucleophilic and electrophilic centers. masterorganicchemistry.comnih.gov
Stereoselectivity (Endo/Exo)The relative orientation of the dienophile's substituent in the transition state."Endo" isomer (kinetic product)Secondary orbital interactions stabilize the endo transition state. caltech.edu

As discussed previously, both Lewis acids and organocatalysts are instrumental in enhancing the efficiency and selectivity of Diels-Alder reactions. princeton.eduias.ac.in Lewis acid catalysts accelerate the reaction by making the dienophile more electron-poor and reactive. ias.ac.in This acceleration often allows the reaction to proceed at lower temperatures, which can improve selectivity.

Organocatalysis offers a premier method for achieving enantioselectivity. princeton.edu In the synthesis of a chiral molecule like this compound, a chiral amine catalyst can be used. caltech.edu The catalyst would react with a dienophile precursor (like an α,β-unsaturated aldehyde) to form a chiral iminium ion. caltech.eduprinceton.edu This intermediate then undergoes a highly face-selective cycloaddition with isoprene, leading to the formation of one enantiomer of the product in high excess after hydrolysis. caltech.eduprinceton.edu The choice of catalyst is crucial, with imidazolidinone-based catalysts demonstrating high yields and excellent enantioselectivities (often >90% ee) in similar transformations. princeton.educore.ac.uk

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound is pivotal in mitigating the environmental impact of chemical manufacturing. wjpmr.comresearchgate.net These principles advocate for the use of renewable resources, the reduction of hazardous waste, and the implementation of energy-efficient processes. wjpmr.com By shifting from traditional petrochemical-based syntheses to more sustainable routes, the production of specialty chemicals can align with global sustainability goals. rsc.org The focus is on designing synthetic pathways that are not only efficient but also inherently safer and more environmentally benign. researchgate.net

Biomass-Derived Precursors and Feedstocks

A significant advancement in the sustainable synthesis of this compound involves the utilization of precursors derived from biomass. rsc.org This approach circumvents the reliance on finite fossil fuels and leverages renewable biological resources. rsc.org The key strategy involves the Diels-Alder cycloaddition reaction between isoprene and acrylic acid. researchgate.net

Notably, both of these reactants can be produced from glucose through microbial synthesis, positioning biomass as a viable starting material. researchgate.net Glucose, readily available from non-food lignocellulosic biomass, serves as a fermentation feedstock for engineered microorganisms to produce isoprene and acrylic acid, which are crucial building blocks for the target compound. rsc.orgrsc.org This bio-based route represents a significant step towards creating a more sustainable chemical industry. rsc.org

Table 1: Biomass-Derived Precursors for this compound Synthesis

Precursor Biomass Source Production Method
Isoprene Glucose Microbial Synthesis

Sustainable Reaction Conditions and Methodologies

The synthesis of this compound from bio-derived isoprene and acrylic acid is achieved through a cycloaddition reaction. researchgate.net A primary challenge in this pathway is preventing the polymerization of isoprene, which can be catalyzed by acrylic acid. researchgate.net The use of specific catalysts is crucial to enhance the selectivity of the Diels-Alder reaction and improve the yield of the desired product. researchgate.net

Research has shown that Lewis acid catalysts can be effective in this cycloaddition. For instance, the reaction has been observed using titanium tetrachloride (TiCl₄) as a homogeneous catalyst in the absence of a solvent, achieving a high yield. researchgate.net Following the synthesis of the cyclohexene ring structure, a subsequent dehydro-aromatization step can be employed to produce p-toluic acid, a precursor to terephthalic acid (TA), which is a valuable monomer in the polymer industry. rsc.orgrsc.org This aromatization can be carried out using a palladium (Pd) catalyst. researchgate.net

The table below summarizes findings for the cycloaddition step leading to the formation of the 4-methylcyclohexene (B165706) carboxylic acid structure.

Table 2: Research Findings on the Synthesis of 4-Methylcyclohexene Carboxylic Acid Derivatives

Reactants Catalyst Solvent Yield Key Finding
Isoprene, Acrylic Acid Titanium tetrachloride (TiCl₄) Solvent-free 94% High yield and good para/meta selectivity in the cycloaddition step. researchgate.net

The development of these catalytic systems and the use of bio-based feedstocks underscore the progress in applying green chemistry principles to the synthesis of valuable chemical intermediates like this compound. rsc.orgrsc.org

Elucidation of Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of Electrophilic Additions

The carbon-carbon double bond in the cyclohexene (B86901) ring is electron-rich, making it susceptible to attack by electrophiles. Key reactions include epoxidation and halogenation, each with distinct mechanistic pathways and stereochemical consequences.

The epoxidation of 4-methylcyclohex-3-ene-1-carboxylic acid involves the addition of an oxygen atom across the double bond to form an epoxide (oxirane). This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). saskoer.calibretexts.org

The reaction proceeds through a concerted mechanism where the alkene's π-electrons act as the nucleophile, attacking the electrophilic oxygen of the peroxyacid. libretexts.orglibretexts.org This occurs in a single step, involving a cyclic transition state. libretexts.orglibretexts.org Because the reaction is concerted, it is stereospecific; the stereochemistry of the starting alkene is preserved in the epoxide product. saskoer.calibretexts.org The oxygen atom adds to the same face of the double bond, resulting in a syn-addition. For a substituted cyclohexene, this means both new C-O bonds form on either the top or bottom face of the ring relative to the plane of the former double bond. saskoer.ca

While regioselectivity is not a concern as a single group is added to both carbons of the double bond, the stereochemical outcome is significant. saskoer.ca The reaction on a molecule like 1-methylcyclohexene, for example, yields the corresponding epoxide. youtube.com In derivatives of cyclohexene carboxamides, intramolecular interactions, such as hydrogen bonding, can influence the reaction pathway, sometimes leading to unexpected rearrangement products like bicyclic lactones instead of the simple epoxide. acs.org

Table 1: Key Features of Epoxidation of this compound

Feature Description
Reagent Commonly meta-chloroperoxybenzoic acid (mCPBA) or other peroxyacids. saskoer.calibretexts.org
Mechanism Concerted, single-step reaction with a cyclic transition state. libretexts.org
Stereochemistry Stereospecific syn-addition of the oxygen atom. saskoer.calibretexts.org

| Potential Products | Primarily the corresponding epoxide; rearrangements to lactones possible in derivatives. acs.org |

In carbocation-mediated additions to alkenes, rearrangements like hydride or alkyl shifts can occur to form a more stable carbocation intermediate. masterorganicchemistry.com However, the formation of the bridged halonium ion generally prevents such rearrangements because a discrete carbocation is not formed. stackexchange.com For instance, in the halogenation of 4-methylcyclohex-1-ene, a methyl shift is not observed. stackexchange.com

However, studies on structurally similar compounds, such as derivatives of cyclohex-3-ene-1-carboxamide (B1296590), have shown that bromination can lead to complex rearrangement products. acs.org Instead of simple dibromination, intramolecular reactions can occur, resulting in the formation of bicyclic lactones. This suggests that the carboxylic acid (or amide) group can participate in the reaction, potentially intercepting the halonium ion intermediate to form a lactone, a process known as lactonization. Additionally, α-bromination adjacent to the carbonyl group can sometimes occur under these conditions. acs.org

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group is a site for nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. These reactions typically require activation of the carboxyl group to make the carbonyl carbon a better electrophile.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. Direct reaction is slow and requires an acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.

Amidation is the reaction with an amine to form an amide. This reaction is often more complex than esterification. Simply mixing a carboxylic acid and an amine results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. To achieve amide formation, the carboxylic acid must be "activated." This can be done by converting the -OH group into a better leaving group. Common methods include using coupling reagents or converting the carboxylic acid to a more reactive derivative like an acyl chloride. Alternatively, high temperatures can be used to drive off water from the ammonium carboxylate salt, forcing the equilibrium towards the amide. researchgate.net

Modern methods for both esterification and amidation often employ catalysts or promoters to proceed under milder conditions. For example, reagents like KPF₆ have been shown to promote the synthesis of a wide range of esters and amides from carboxylic acids with good yields. nih.gov Various other organocatalytic systems have also been developed to facilitate these transformations efficiently. mdpi.comorganic-chemistry.org

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). This reaction is generally difficult for simple carboxylic acids and requires harsh conditions. masterorganicchemistry.com The ease of decarboxylation is highly dependent on the structure of the molecule, occurring most readily in β-keto acids and malonic acids via a cyclic, concerted transition state. masterorganicchemistry.comyoutube.com

Since this compound does not possess a β-carbonyl group, it does not undergo facile thermal decarboxylation. For such compounds, decarboxylation would likely proceed through high-energy intermediates. Potential mechanisms include:

Unimolecular Decarboxylation: This pathway would involve the formation of a carbocation intermediate after the loss of CO₂. iitk.ac.in

Oxidative and Reductive Transformations

Both the alkene and the carboxylic acid functional groups can undergo oxidative and reductive transformations.

Reductive Transformations: The carboxylic acid group is relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are required to reduce it to a primary alcohol (4-methylcyclohex-3-enyl)methanol. libretexts.org The mechanism involves the addition of a hydride ion to the carbonyl carbon. libretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org In contrast, the double bond can be reduced to an alkane (hydrogenation) using H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni), a reaction that typically occurs under milder conditions than carboxylic acid reduction. Selective reduction of either functional group is therefore possible by choosing the appropriate reagents.

Oxidative Transformations: The carboxylic acid group is already in a high oxidation state, and further oxidation generally results in decarboxylation. libretexts.org The alkene moiety, however, is readily oxidized. Besides the epoxidation discussed earlier, other oxidative transformations include:

Dihydroxylation: Reaction with reagents like osmium tetroxide (OsO₄) followed by a reducing agent yields a diol, with both hydroxyl groups added to the same face of the ring (syn-dihydroxylation).

Oxidative Cleavage: Treatment with ozone (O₃) followed by a workup cleaves the double bond, which would break the ring and produce two carbonyl-containing fragments (aldehydes or carboxylic acids depending on the workup).

Computational Studies on Reaction Energetics and Transition States

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and regioselectivity of pericyclic reactions, such as cycloadditions. slideshare.netquizlet.comwikipedia.orgimperial.ac.ukyoutube.comethz.chresearchgate.net This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

For this compound, the double bond can act as a dienophile in a Diels-Alder reaction. total-synthesis.commit.edutsijournals.com FMO analysis would involve examining the energy levels and orbital coefficients of the HOMO and LUMO of the alkene and a potential diene. The interaction is most favorable when the energy gap between the HOMO of one reactant and the LUMO of the other is small. mit.edu

The presence of the methyl and carboxylic acid groups will influence the energy levels and the electron density distribution in the frontier orbitals of the double bond, thereby affecting its reactivity and the regioselectivity of the cycloaddition. Computational software can be used to calculate and visualize these orbitals, providing insights into the preferred reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and to calculate the energetics of reaction pathways. mdpi.comnih.govrsc.org For this compound, DFT calculations can be employed to:

Determine the ground state geometries of reactants, intermediates, and products.

Locate and characterize transition state structures. e3s-conferences.orgox.ac.ukwikipedia.org

Calculate the activation energies and reaction enthalpies for various transformations, such as oxidation and reduction. ox.ac.uk

Model the influence of solvents on the reaction mechanism.

Investigate the regioselectivity and stereoselectivity of reactions by comparing the energies of different possible transition states.

For instance, a DFT study on the epoxidation of this compound could model the approach of the peroxy acid to the double bond from both faces of the cyclohexene ring. By calculating the energies of the two corresponding transition states, one could predict the preferred stereochemical outcome of the reaction. Similarly, the mechanism of reduction with LiAlH₄ could be explored by modeling the coordination of the hydride reagent to the carbonyl group and the subsequent hydride transfer.

Stereochemical Aspects and Chiral Applications

Isomerism and Stereoisomeric Forms of 4-Methylcyclohex-3-ene-1-carboxylic Acid

The presence of a stereogenic center at the C1 position—the carbon atom to which the carboxylic acid group is attached—is the defining feature of this compound's stereochemistry. This single chiral center means the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. masterorganicchemistry.com

These stereoisomeric forms are designated as:

(R)-4-methylcyclohex-3-ene-1-carboxylic acid

(S)-4-methylcyclohex-3-ene-1-carboxylic acid

These enantiomers possess identical physical properties such as melting point and solubility in achiral solvents, but they rotate plane-polarized light in opposite directions. Their interaction with other chiral entities, including biological systems, can differ significantly, which is of paramount importance in pharmacology.

Obtaining enantiomerically pure forms of this compound is crucial for its application as a chiral building block. This is typically achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Enantiomeric Synthesis: This approach aims to create a single enantiomer directly from achiral or prochiral starting materials. pressbooks.pub Methods often involve the use of chiral catalysts or enzymes that create an asymmetric environment for the reaction, favoring the formation of one enantiomer over the other. While highly efficient, developing a specific asymmetric synthesis for a target molecule can be a complex undertaking. pressbooks.pub

Resolution Techniques: A more traditional and widely practiced method is the resolution of a racemic mixture. This process separates the two enantiomers. A common strategy for acidic compounds like this compound is through the formation of diastereomeric salts. google.com The racemic acid is reacted with an enantiomerically pure chiral base, leading to the formation of two diastereomers. These diastereomers have different physical properties, notably solubility, which allows them to be separated by methods like fractional crystallization. google.comgoogle.com Once separated, the addition of a strong acid liberates the pure enantiomers of the original carboxylic acid.

Examples of Chiral Resolving Agents for Carboxylic Acids
Resolving Agent ClassSpecific ExamplePrinciple of SeparationReference
Chiral Amines(R)-α-PhenylethylamineForms diastereomeric salts with different solubilities. google.com
Chiral Amines(R)-1-(1-Naphthyl)ethylamineForms diastereomeric salts separable by recrystallization. google.com
Natural ProductsBrucine / StrychnineAlkaloids that form separable diastereomeric salts.
Amino Acid DerivativesL-Tyrosine hydrazideForms diastereomeric salts with the racemic acid.

Once obtained in an enantiomerically pure form, the existing stereocenter at C1 can influence the stereochemical outcome of subsequent reactions on the molecule, a phenomenon known as diastereoselective control. This is particularly relevant when new stereocenters are created by modifying the cyclohexene (B86901) ring.

For instance, in reactions such as alkylation, hydrogenation, or epoxidation, the reagent will preferentially approach the ring from one of two faces (syn or anti to the carboxylic acid group). The steric bulk of the existing substituent can block one face, directing the incoming reagent to the other and resulting in the preferential formation of one diastereomer. Research on the diastereoselective alkylation of similar cyclohexadiene carboxylic acids has shown that deprotonation followed by the addition of an electrophile can proceed with high stereoselectivity, yielding products where the new substituent is trans to the carboxylic acid group. rsc.orgrsc.org This control is fundamental to building complex molecules with multiple, well-defined stereocenters.

Chiral Building Block Utility in Organic Synthesis

Enantiomerically pure this compound serves as a valuable chiral building block. ontosight.ai In this approach, known as chiral pool synthesis, the stereocenter from the starting material is incorporated into a more complex final product, avoiding the need for a resolution or asymmetric synthesis step later in the sequence. The combination of a defined stereocenter and versatile functional groups (a carboxylic acid and a double bond) allows for a wide range of chemical transformations.

The substituted cyclohexanecarboxylic acid motif is a key structural component in various biologically active molecules. As such, enantiomerically pure forms of this acid and its derivatives are useful intermediates in the synthesis of active pharmaceutical ingredients (APIs). ontosight.aigoogle.com The specific three-dimensional arrangement of atoms is often critical for a drug's efficacy and interaction with its biological target. pressbooks.pub For example, trans-4-substituted-cyclohexanecarboxylic acid derivatives are known intermediates in the synthesis of Janus kinase (JAK) inhibitors and other pharmaceutically active compounds. google.com The use of a chiral precursor like (R)- or (S)-4-methylcyclohex-3-ene-1-carboxylic acid ensures that the final API is produced with the correct, biologically active stereochemistry.

Beyond its use as a structural component, this compound has potential applications in the field of asymmetric catalysis. The molecule can be chemically modified to create chiral ligands. researchgate.net The carboxylic acid functional group can be converted into an amide, ester, or other coordinating group, which can then bind to a transition metal center. The inherent chirality of the 4-methylcyclohexene (B165706) backbone creates a chiral pocket around the metal. This chiral catalyst can then direct a chemical reaction to produce a significant excess of one enantiomer of the product, a cornerstone of modern chemical manufacturing. researchgate.net

Derivatization Strategies and Functional Group Transformations

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues such as esters and amides, as well as the formation of cyclic structures like lactones and lactams through intramolecular reactions.

The conversion of 4-methylcyclohex-3-ene-1-carboxylic acid into its corresponding esters and amides is a fundamental strategy to modify its polarity, solubility, and pharmacokinetic properties. Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed to synthesize various alkyl and aryl esters. For instance, the methyl ester, methyl 4-methyl-3-cyclohexene-1-carboxylate, is a known derivative. nist.gov

Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide range of substituents on the nitrogen atom, significantly diversifying the chemical space of the derivatives. While specific examples for a broad range of esters and amides of this compound are not extensively detailed in readily available literature, the general principles of carboxylic acid derivatization are well-established and applicable. organic-chemistry.org

A notable example of amide derivatization involves the synthesis of N-methyl and N-phenyl carboxamides of a closely related cyclohex-3-ene-1-carboxylic acid derivative. These amides serve as key intermediates in further functionalization reactions. acs.org

Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of bicyclic lactones and lactams. These rigid, polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products. nih.govresearchgate.net

A significant advancement in this area is the synthesis of bicyclic lactones from cyclohex-3-ene-1-carboxamide (B1296590) derivatives. acs.orgnih.gov In a key study, 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives, obtained from the reduction of the corresponding bicyclic imides, underwent rearrangement upon bromination or epoxidation to yield substituted bicyclic lactones. acs.orgnih.gov This transformation highlights the utility of the amide group in directing complex intramolecular rearrangements to generate valuable heterocyclic scaffolds. researchgate.net

The formation of these bicyclic lactones proceeds through an interesting rearrangement where the amide and the newly introduced functional group (from bromination or epoxidation) on the cyclohexene (B86901) ring participate in the cyclization. acs.orgnih.gov This method provides a novel and applicable route for the synthesis of complex lactone derivatives. researchgate.net

Functionalization of the Cyclohexene Ring

The double bond within the cyclohexene ring of this compound offers a reactive site for a variety of addition and functionalization reactions. These transformations can introduce new stereocenters and polar functional groups, which can profoundly influence the molecule's interaction with biological targets.

The introduction of hydroxyl groups can be achieved through several methods, most notably epoxidation followed by ring-opening, or direct dihydroxylation. Epoxidation of the cyclohexene double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. libretexts.orglibretexts.org Subsequent acid-catalyzed hydrolysis of this epoxide would result in the formation of a trans-1,2-diol. libretexts.org

Alternatively, syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), leading to the formation of a cis-1,2-diol. libretexts.org These dihydroxylated derivatives, with their increased polarity, can exhibit altered solubility and biological activity profiles.

The epoxidation of cyclohex-3-ene-1-carboxamide derivatives has been demonstrated as a key step in the formation of bicyclic lactones, indicating the feasibility of epoxidation on this ring system. acs.org

Interactive Data Table: Methods for Introducing Hydroxyl Groups
ReactionReagentsStereochemistry of Diol
Epoxidation followed by Hydrolysis1. m-CPBA 2. H₃O⁺Anti (trans)
DihydroxylationOsO₄, NMOSyn (cis)
DihydroxylationCold, dilute KMnO₄, NaOHSyn (cis)

Modern catalytic methods, particularly those employing palladium, have enabled the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation presents a powerful strategy for the alkylation and arylation of carboxylic acids, including cyclic systems. lookchem.comnih.gov This approach allows for the formation of carbon-carbon bonds at positions that are otherwise difficult to functionalize.

While specific examples of the direct alkylation or arylation of this compound via C-H activation are not extensively documented, the general methodology has been successfully applied to other aliphatic carboxylic acids. lookchem.com These reactions typically involve a palladium catalyst and a suitable directing group, which in this case could be the carboxylic acid itself, to guide the catalyst to a specific C-H bond for functionalization.

Structural Modification for Enhanced Biological Activity

The derivatization and functionalization strategies discussed above are instrumental in the quest to enhance the biological activity of compounds derived from this compound. By systematically modifying the structure, it is possible to probe the structure-activity relationships (SAR) and identify key features that contribute to a desired biological effect. ontosight.ai

Research into the biological activity of derivatives of cyclohexene carboxylic acids has shown promise in identifying compounds with anti-inflammatory and antimicrobial properties. ontosight.ainih.gov A study on new amidrazone derivatives of a closely related cyclohex-1-ene-1-carboxylic acid scaffold revealed that specific structural modifications significantly influenced their antibacterial and anti-inflammatory activities. nih.govnih.govmdpi.com

For instance, the introduction of certain aryl and heteroaryl moieties to the amide portion of the molecule led to compounds with potent activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. nih.govnih.gov The study highlighted the importance of the substituents on the amide nitrogen and the presence of the cyclohexene ring in modulating the biological response. mdpi.com

Interactive Data Table: Structure-Activity Relationship of Amidrazone Derivatives of a Cyclohexene Carboxylic Acid Analog
Compound ModificationObserved Biological ActivityReference
Introduction of 2-pyridyl and 4-methylphenyl groupsEnhanced antibacterial activity against S. aureus and M. smegmatis nih.gov
Presence of a double bond in the cyclohexene ringEnhanced antiproliferative activity mdpi.com
Saturation of the cyclohexene ringEnhanced inhibitory effect on TNF-α level mdpi.com

These findings suggest that similar structural modifications to this compound could lead to the discovery of new compounds with valuable therapeutic properties. The ability to functionalize both the carboxylic acid group and the cyclohexene ring provides a rich platform for the design and synthesis of novel bioactive molecules.

Development of Antimicrobial Analogues

The pursuit of new antimicrobial agents is a critical area of pharmaceutical research. While direct derivatization studies on this compound for antimicrobial applications are not extensively documented, research on the closely related cyclohex-1-ene-1-carboxylic acid moiety provides significant insights into potential derivatization strategies. The synthesis and evaluation of a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated that this scaffold can be functionalized to yield compounds with notable antibacterial and antifungal activity. nih.gov

In a key study, six new acyl derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized through the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. nih.gov The antimicrobial activity of these derivatives was assessed by determining their minimum inhibitory concentration (MIC) against a panel of five bacterial strains and one fungal strain. nih.gov

The results indicated that the synthesized compounds possessed moderate to weak activity against the tested microorganisms, with MIC values ranging from 64 to over 512 µg/mL. nih.gov Notably, certain derivatives displayed selective activity. For instance, compound 2c , an amidrazone derivative, exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Another derivative, 2b , selectively inhibited the growth of Yersinia enterocolitica with a MIC of 64 µg/mL. nih.gov

The antimicrobial screening results for these cyclohex-1-ene-1-carboxylic acid derivatives are summarized in the table below.

CompoundS. aureus (MIC µg/mL)M. smegmatis (MIC µg/mL)E. coli (MIC µg/mL)Y. enterocolitica (MIC µg/mL)K. pneumoniae (MIC µg/mL)C. albicans (MIC µg/mL)
2a 25664>512>512>512>512
2b >512>51225664256>512
2c 6464>512>512>512>512
2d >512>512>512>512>512>512
2e >512>512>512>512>512>512
2f >512>512>512128>512256
Data sourced from a study on cyclohex-1-ene-1-carboxylic acid derivatives. nih.gov

These findings suggest that the this compound scaffold could similarly be derivatized to produce analogues with potential antimicrobial properties. The introduction of various substituted amidrazone moieties appears to be a promising strategy to modulate the antimicrobial spectrum and potency.

Exploration of Anti-inflammatory Derivatives

Chronic inflammatory diseases represent a significant global health challenge, driving the search for new and effective anti-inflammatory drugs. mdpi.com The derivatization of cyclohexene carboxylic acids has been explored as a strategy to develop novel anti-inflammatory agents. nih.gov The aforementioned study on amidrazone derivatives of the related cyclohex-1-ene-1-carboxylic acid also investigated their anti-inflammatory potential. nih.gov

The anti-inflammatory activity of these derivatives was evaluated by assessing their effects on the production of key pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov

The results of these investigations were promising. For example, compound 2f demonstrated a strong inhibitory effect on the secretion of TNF-α, reducing its levels by approximately 66–81% across all tested concentrations (10, 50, and 100 µg/mL). nih.gov Furthermore, derivative 2b significantly curtailed the release of multiple cytokines, including TNF-α, IL-6, and IL-10, at a high dose, with reductions of approximately 92–99%. nih.gov Additionally, several of the synthesized compounds demonstrated antiproliferative activity, with derivatives 2a , 2d , and 2f being more effective than ibuprofen (B1674241) at a concentration of 100 µg/mL. nih.gov

The significant anti-inflammatory effects observed for these derivatives of a closely related cyclohexene carboxylic acid underscore the potential of this compound as a starting point for the development of novel anti-inflammatory drugs. The structure-activity relationships established in these studies can guide the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-Methylcyclohex-3-ene-1-carboxylic acid. It provides detailed information about the carbon-hydrogen framework. The molecular formula is C₈H₁₂O₂. nih.gov

Key features in the ¹H NMR spectrum include a signal for the vinylic proton on the trisubstituted double bond, resonances for the aliphatic protons of the cyclohexene (B86901) ring, a signal for the allylic methyl group, and a characteristically deshielded peak for the carboxylic acid proton. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring and the methyl group. nih.govchemicalbook.com

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0Carbonyl (C=O)175 - 185
Vinylic (=CH-)~5.4Vinylic (-C=)130 - 140
Methine (-CH-)2.0 - 2.5Vinylic (=CH-)120 - 130
Methylene (-CH₂-)1.5 - 2.5Methine (-CH-)35 - 45
Methyl (CH₃-)~1.7Methylene (-CH₂-)20 - 35
Methyl (-CH₃)~23

Note: Specific chemical shifts can vary based on solvent and concentration.

In instances where this compound is part of a complex mixture, such as a reaction crude or a natural extract, multidimensional NMR techniques are indispensable for its identification.

1D NMR: Standard ¹H and ¹³C{¹H} spectra provide the initial overview. While ¹H NMR shows the proton environments and their coupling patterns, the proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. ox.ac.uk

2D NMR: To resolve overlapping signals and definitively establish connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the cyclohexene ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of proton signals to their corresponding carbon atoms. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for piecing together the molecular skeleton, HMBC reveals correlations between protons and carbons that are two or three bonds apart. ox.ac.uk For this compound, key HMBC correlations would be observed from the methyl protons to the sp² carbons of the double bond and from the protons adjacent to the carboxyl group to the carbonyl carbon.

This compound can exist as cis and trans isomers, depending on the relative orientation of the methyl and carboxylic acid groups with respect to the cyclohexene ring. NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining this relative stereochemistry.

An NOE experiment, such as 1D NOESY or 2D NOESY, detects protons that are close in space, irrespective of their bonding connectivity. ox.ac.uk For instance, in the cis isomer, an NOE would be expected between the methine proton at the C1 position (bearing the carboxylic acid) and the protons of the methyl group at the C4 position. Conversely, such a spatial correlation would be absent or significantly weaker in the trans isomer. This through-space correlation provides definitive evidence for the stereochemical arrangement of the substituents.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of approximately 140.18 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of a compound. For this compound, the calculated exact mass for the molecular formula C₈H₁₂O₂ is 140.083729621 Da. nih.gov An experimental HRMS measurement matching this value confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Predicted HRMS data for common adducts are useful in identifying the compound in various ionization modes. uni.lu

Adduct Calculated m/z
[M+H]⁺141.09100
[M+Na]⁺163.07294
[M-H]⁻139.07644
[M+NH₄]⁺158.11754

In mass spectrometry, molecules are ionized and fragmented. The resulting pattern of fragment ions is a molecular fingerprint that can be used to confirm the structure. For this compound, two key fragmentation pathways are expected:

Retro-Diels-Alder Reaction: Cyclohexene derivatives are known to undergo a characteristic retro-Diels-Alder (rDA) fragmentation. For the 4-methyl substituted compound, this would involve the cleavage of the ring to eliminate butadiene, resulting in a prominent peak corresponding to the charged diene or dienophile fragment. slideshare.net

Carboxylic Acid Fragmentation: Carboxylic acids typically show fragmentation patterns involving the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the carbonyl group is also a common pathway.

The presence of fragments resulting from both the rDA reaction and typical carboxylic acid cleavages in the mass spectrum provides strong evidence for the proposed structure. slideshare.netlibretexts.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. nih.gov

Carboxylic acids in a condensed phase typically exist as hydrogen-bonded dimers, which significantly influences their IR spectra. libretexts.org

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
O-H stretch2500-3300Very broad and strong absorption, characteristic of a hydrogen-bonded carboxylic acid. libretexts.org
C-H stretch (sp²)3000-3100Absorption from the vinylic C-H bond.
C-H stretch (sp³)2850-3000Absorptions from the aliphatic C-H bonds in the ring and methyl group.
C=O stretch~1710Strong absorption characteristic of the carbonyl group in a saturated carboxylic acid dimer. libretexts.org
C=C stretch~1650Medium intensity absorption for the alkene double bond within the ring.
C-O stretch1210-1320Strong absorption associated with the C-O single bond of the carboxyl group.
O-H bend~920Broad absorption characteristic of the out-of-plane bend of the hydroxyl group in the dimer.

The simultaneous presence of the very broad O-H stretch, the strong C=O stretch around 1710 cm⁻¹, and the C=C stretch confirms the identity of the molecule as an unsaturated carboxylic acid. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."

For this compound, the IR spectrum reveals key absorptions that confirm the presence of its defining functional groups: the carboxylic acid and the trisubstituted alkene. pressbooks.pubpressbooks.pub

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. vscht.czmsu.edu This significant broadening is a result of strong intermolecular hydrogen bonding between carboxylic acid molecules, which form cyclic dimers in the condensed phase. msu.eduspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the alkyl and vinylic groups, which occur between 3100 and 2850 cm⁻¹. pressbooks.pubvscht.cz

Another key indicator is the intense C=O (carbonyl) stretching band. For a saturated carboxylic acid dimer, this absorption is typically observed between 1720 and 1706 cm⁻¹. scribd.com The presence of the double bond in conjugation with the cyclohexene ring may slightly lower this frequency. libretexts.org

The alkene group also presents characteristic signals. The stretching of the vinylic C-H bond (=C-H) appears at a frequency just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. orgchemboulder.com The C=C double bond stretching vibration for a trisubstituted alkene gives rise to a medium to weak absorption band in the 1680-1620 cm⁻¹ range. pressbooks.pubscribd.com

Further confirmation is provided by absorptions in the fingerprint region (below 1500 cm⁻¹). A medium intensity band for the C-O stretching vibration is expected between 1320-1210 cm⁻¹, and broad O-H in-plane and out-of-plane bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively. spectroscopyonline.comlibretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional GroupIntensity
3300–2500O–H StretchCarboxylic AcidStrong, Broad
3100–3000=C–H StretchAlkeneMedium
3000–2850C–H StretchAlkaneMedium
1720–1706C=O Stretch (Dimer)Carboxylic AcidStrong
1680–1620C=C StretchAlkeneMedium to Weak
1440–1395O–H Bend (in-plane)Carboxylic AcidMedium
1320–1210C–O StretchCarboxylic AcidMedium
950–910O–H Bend (out-of-plane)Carboxylic AcidMedium, Broad

Raman Spectroscopy in Conformational Analysis

Raman spectroscopy, another vibrational spectroscopy technique, is particularly effective for studying the conformational isomers of cyclic molecules like this compound. whiterose.ac.uk Unlike IR spectroscopy, Raman is sensitive to changes in polarizability rather than dipole moment. This makes it highly effective for analyzing the vibrations of non-polar or symmetric bonds, such as the C-C and C=C bonds of the cyclohexene ring skeleton.

The cyclohexene ring is not planar and can exist in several conformations, such as the half-chair, boat, and twist-boat forms. The relative stability of these conformers is influenced by the steric and electronic effects of the methyl and carboxylic acid substituents. Different conformers will have distinct sets of vibrational modes, leading to unique peaks in the Raman spectrum. researchgate.net

By analyzing the Raman spectrum, particularly at different temperatures, the presence of various conformers at equilibrium can be identified. researchgate.net For instance, specific low-frequency Raman bands (typically below 800 cm⁻¹) are often associated with the skeletal vibrations of the ring and are highly sensitive to its conformation. researchgate.net By measuring the intensity of these conformation-specific bands as a function of temperature, the enthalpy difference between the isomers can be determined, providing insight into their relative stabilities. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman data to assign specific vibrational modes to particular conformers, aiding in a more complete conformational analysis. nih.gov

X-ray Crystallography in Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction study would unambiguously determine its solid-state structure. The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. nih.govnih.gov

Crucially, this method would confirm the conformation of the cyclohexene ring in the solid state, showing whether it adopts a half-chair or other conformation. It would also precisely measure the bond lengths of the C=C double bond and the C-O and C=O bonds of the carboxylic acid group, providing experimental evidence that can be compared with theoretical models. libretexts.org

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For carboxylic acids, this typically involves the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked via strong O-H···O hydrogen bonds. acs.orgresearchgate.net The crystallographic data would provide the exact distances and angles of these hydrogen bonds, confirming the dimeric structure that is often inferred from IR spectroscopy. researchgate.net While specific crystallographic data for this compound is not widely published, the methodology remains the gold standard for such structural determinations. scispace.com

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Process Intensification

The synthesis of 4-Methylcyclohex-3-ene-1-carboxylic acid is a prime candidate for modernization through flow chemistry and process intensification. These approaches move away from traditional batch processing, offering substantial improvements in safety, efficiency, and scalability. nih.gov Any chemical engineering development that results in a significantly smaller, cleaner, and more energy-efficient technology is considered process intensification. nih.gov

The Diels-Alder reaction, a fundamental method for creating the cyclohexene (B86901) ring structure, is particularly well-suited for process intensification. researchgate.net Industrial-scale Diels-Alder reactions can present safety and purity challenges, as the instability of reactants can lead to unwanted polymerization, limiting production capacity in batch mode. orientjchem.org Continuous microreactor processes can mitigate these issues. orientjchem.org For instance, the reaction of myrcene (B1677589) with acrylic acid to produce a similar cyclohexene carboxylic acid derivative has been successfully scaled up in a continuous-flow plate reactor, achieving a throughput of 2.79 kg per day. researchgate.netnih.gov This intensified flow process represents a more compact and efficient alternative to conventional batch manufacturing by enabling higher reaction temperatures and shorter reaction times. researchgate.netnih.gov

Furthermore, the carboxylation step in the synthesis can be significantly enhanced using flow chemistry. Tube-in-tube gas-permeable membrane reactors have been effectively used for the continuous-flow synthesis of various carboxylic acids using carbon dioxide. ppor.az This method allows for excellent gas-liquid mixing and precise control over reaction parameters, leading to high yields and purity. ppor.az Similarly, oxidation reactions to convert precursors like alcohols into carboxylic acids have been demonstrated in continuous-flow systems using platinum catalysts and hydrogen peroxide, with water as the only byproduct. japsonline.com The integration of these validated flow chemistry techniques promises a more sustainable and economically viable production pathway for this compound.

Novel Catalytic Systems for Sustainable Production

Developing sustainable production methods for this compound hinges on the discovery of novel and efficient catalytic systems. Research is focused on replacing stoichiometric reagents with catalytic alternatives that offer higher selectivity, operate under milder conditions, and utilize greener oxidants.

For synthesis routes involving the Diels-Alder reaction, a variety of catalysts are being explored. Lewis acid catalysts can significantly enhance the reaction rate and control the stereochemistry of the product. researchgate.net Titanium-based chiral Lewis acids, for example, have shown high enantioselectivity in Diels-Alder reactions involving carboxylic ester dienophiles. nih.gov In addition to metal-based catalysts, organocatalysis presents a powerful alternative. Chiral secondary amines can catalyze Diels-Alder reactions by forming an iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO and activates the dienophile for cycloaddition. mdpi.com

For syntheses involving oxidation, the focus is on moving away from hazardous and expensive strong oxidants. researchgate.net Catalytic systems that can utilize molecular oxygen or hydrogen peroxide are highly desirable. For example, TiZrCo metallic catalysts have been shown to be effective for the aerobic oxidation of cyclohexene, producing 2-cyclohexen-1-one (B156087) with high selectivity. researchgate.net Such systems could be adapted for the oxidation of 4-methylcyclohexene (B165706) to its corresponding carboxylic acid. Ruthenium catalysts have also been employed for the oxidation of alkenes to carboxylic acids using sodium periodate (B1199274) as the oxidant. The continued development of these catalytic systems is crucial for creating environmentally benign and efficient manufacturing processes.

Structure-Activity Relationship (SAR) Studies for Targeted Applications

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, research on closely related cyclohexene carboxylic acid derivatives provides a strong framework for predicting its potential in targeted applications, particularly in medicinal chemistry. ppor.az By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can design molecules with enhanced potency and selectivity.

A pertinent example is the study of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety. In this research, six derivatives were synthesized and evaluated for their antiproliferative, anti-inflammatory, and antimicrobial activities. The study revealed clear SAR trends:

Antiproliferative Activity : The presence of a 2-pyridyl substituent at one position (R¹) was found to be critical for antiproliferative effects. This activity was further enhanced by placing a 4-nitrophenyl or 4-methylphenyl group at another position (R²) and by the presence of the double bond in the cyclohexene ring.

Anti-inflammatory Activity : The most effective inhibition of inflammatory cytokines (TNF-α, IL-6, IL-10) was observed in the derivative that contained two pyridyl substituents. In contrast to the antiproliferative findings, saturating the cyclohexene ring (removing the double bond) generally enhanced the inhibition of TNF-α.

Antimicrobial Activity : Specific substitutions led to selective antimicrobial effects. A derivative with two 2-pyridyl groups selectively inhibited the growth of Yersinia enterocolitica, while another derivative with a 2-pyridyl and a 4-methylphenyl group exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smis.

These findings demonstrate that the cyclohexene carboxylic acid scaffold is a promising template for developing therapeutic agents. By creating a library of derivatives of this compound and screening them for various biological activities, it would be possible to establish detailed SARs and optimize the structure for specific therapeutic targets.

Biological Activity of Cyclohex-1-ene-1-Carboxylic Acid Amidrazone Derivatives
CompoundSubstituents (R¹ / R²)Key Biological Activity Highlights
Derivative 2a2-pyridyl / PhenylMore effective antiproliferative agent than ibuprofen (B1674241) at 100 µg/mL.
Derivative 2b2-pyridyl / 2-pyridylSignificantly reduced cytokine release (TNF-α, IL-6, IL-10) by 92–99% at high doses. Selectively inhibited Y. enterocolitica (MIC = 64 µg/mL).
Derivative 2c2-pyridyl / 4-methylphenylExhibited bacteriostatic activity against S. aureus and M. smegmatis.
Derivative 2d2-pyridyl / 4-nitrophenylMore effective antiproliferative agent than ibuprofen at 100 µg/mL.
Derivative 2fPhenyl / 2-pyridylStrongly inhibited TNF-α secretion by 66–81% at all doses. More effective antiproliferative agent than ibuprofen at 100 µg/mL.

Advanced Materials Science Applications

The rigid and functionalizable structure of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials. Its alicyclic (non-aromatic cyclic) nature can impart unique and desirable properties to polymer backbones, such as improved durability, thermal stability, and optical transparency, when compared to purely aromatic or aliphatic counterparts.

Alicyclic carboxylic acids are valuable raw ingredients for resins. For example, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), a saturated analogue, is widely used to replace conventional organic acids in the production of polyesters and polyamides. The resulting resins exhibit enhanced durability, which is attributed to the saturated ring's lower absorption of ultraviolet radiation compared to aromatic rings, a feature that also contributes to high transparency. Similarly, this compound can be used as a comonomer in condensation polymerization with diols to form polyesters or with diamines to form polyamides. The incorporation of its bulky, cyclic structure into the polymer chain would be expected to increase the glass transition temperature (Tg), leading to materials with better heat resistance.

Furthermore, the double bond within the cyclohexene ring provides a reactive site for post-polymerization modifications. This functionality allows for cross-linking, which can transform thermoplastic polymers into thermosets with enhanced mechanical strength and chemical resistance. It also opens pathways for grafting other molecules onto the polymer backbone, enabling the creation of functional materials with tailored surface properties or compatibilizers for polymer blends. These attributes position this compound as a valuable component for creating high-performance polymers for a range of applications.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Methylcyclohex-3-ene-1-carboxylic acid, and how do they influence experimental design?

  • Answer : Key properties include a melting point of 98–102°C, boiling point of 251.4°C at 760 mmHg, and a density of 1.078 g/cm³ . These properties dictate storage conditions (room temperature, dry environments) and solubility considerations for reactions. For instance, the compound’s moderate polarity (LogP: 1.82) suggests compatibility with organic solvents like dichloromethane or ethyl acetate for extraction and purification. Researchers should account for its thermal stability during reflux or high-temperature reactions.

Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via 1^1H and 13^{13}C NMR. For example, the cyclohexene ring protons show distinct splitting patterns due to conjugation with the carboxylic acid group .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm, optimized for carboxylic acid detection .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclohexene ring conformation) by analyzing single-crystal structures, as demonstrated in studies of related cyclohexene carboxylates .

Advanced Research Questions

Q. How do sustainable synthesis routes for this compound compare in efficiency and scalability?

  • Answer : Two green pathways are prominent:

Route Method Yield Key Steps
1Microbial synthesis from glucose~60%Cycloaddition of bio-derived isoprene and acrylic acid, followed by dehydrogenation to terephthalic acid
2Isomerization of cis,cis-muconic acid~55%Cycloaddition with bioethanol-derived ethene, then dehydrogenation
  • Comparison : Route 1 offers higher atom economy but requires precise microbial strain optimization. Route 2 avoids isomerization bottlenecks but involves multi-step purification. Scalability depends on downstream separation of terephthalic acid byproducts.

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

  • Answer : Contradictions (e.g., unexpected 1^1H NMR shifts or IR carbonyl stretches) can arise from tautomerism or steric effects. Methodological approaches include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .
  • Computational Modeling : Validate proposed structures using DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR frequencies .
  • Cross-Validation with Mass Spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or MALDI-TOF .

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

  • Answer : The conjugated diene system in the cyclohexene ring acts as an electron-rich diene. Reactivity depends on:

  • Endo Rule Preference : The carboxylic acid group’s electron-withdrawing effect enhances regioselectivity, favoring endo transition states.
  • Steric Effects : The methyl group at C4 may hinder syn-addition pathways, requiring dienophiles with low steric bulk (e.g., maleic anhydride) .
    • Experimental Design : Optimize solvent polarity (e.g., THF vs. DMF) and temperature (80–120°C) to control reaction kinetics and stereochemical outcomes.

Data Contradiction and Optimization

Q. What experimental adjustments mitigate low yields in the dehydrogenation of this compound to terephthalic acid?

  • Answer : Low yields (~60%) in dehydrogenation are often due to catalyst deactivation or side reactions. Solutions include:

  • Catalyst Optimization : Use Pd/C or PtO₂ with H₂ acceptor systems (e.g., quinones) to enhance turnover .
  • In Situ Monitoring : Track reaction progress via FTIR to detect intermediate oxidation states and adjust O₂ flow rates .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during high-temperature reactions to avoid inhalation of vapors (flash point: 116.5°C) .
  • Waste Management : Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
4-Methylcyclohex-3-ene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.